molecular formula C16H17N3O2 B1673922 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one CAS No. 135525-70-1

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B1673922
CAS No.: 135525-70-1
M. Wt: 283.32 g/mol
InChI Key: HXVYWXSMFWAGFQ-UHFFFAOYSA-N
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Description

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic compound that features a benzoxazole moiety linked to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one typically involves the condensation of 2-aminobenzoxazole with an appropriate pyridinone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is unique due to its specific combination of a benzoxazole and pyridinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-11-8-13(16(20)18-10(11)2)17-9-15-19-12-6-4-5-7-14(12)21-15/h4-8,17H,3,9H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYWXSMFWAGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929040
Record name 3-{[(1,3-Benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135525-70-1
Record name L 696040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[(1,3-Benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 2
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 3
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 4
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 5
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one
Reactant of Route 6
3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

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